molecular formula C6H8ClF3N2OS B12952595 2-Amino-1-(2-(trifluoromethyl)thiazol-4-yl)ethan-1-ol hydrochloride

2-Amino-1-(2-(trifluoromethyl)thiazol-4-yl)ethan-1-ol hydrochloride

Cat. No.: B12952595
M. Wt: 248.65 g/mol
InChI Key: YJBIAZKJYLLKFD-UHFFFAOYSA-N
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Description

2-Amino-1-(2-(trifluoromethyl)thiazol-4-yl)ethan-1-ol hydrochloride is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is notable for its trifluoromethyl group, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2-(trifluoromethyl)thiazol-4-yl)ethan-1-ol hydrochloride typically involves the formation of the thiazole ring followed by the introduction of the amino and hydroxyl groups. One common method involves the reaction of 2-bromo-1-(2-(trifluoromethyl)thiazol-4-yl)ethan-1-ol with ammonia under controlled conditions to introduce the amino group.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This allows for better control over reaction conditions and yields, making the process more cost-effective and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2-(trifluoromethyl)thiazol-4-yl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to modify the thiazole ring or the trifluoromethyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.

    Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms.

Major Products Formed

    Oxidation: Formation of 2-amino-1-(2-(trifluoromethyl)thiazol-4-yl)ethanone.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of halogenated thiazole derivatives.

Scientific Research Applications

2-Amino-1-(2-(trifluoromethyl)thiazol-4-yl)ethan-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-1-(2-(trifluoromethyl)thiazol-4-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance its binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(trifluoromethyl)thiazole
  • 2-Amino-1-(2-(trifluoromethyl)thiazol-4-yl)ethanone
  • 2-Amino-1-(2-(trifluoromethyl)thiazol-4-yl)ethanol

Uniqueness

The presence of both the amino and hydroxyl groups in 2-Amino-1-(2-(trifluoromethyl)thiazol-4-yl)ethan-1-ol hydrochloride makes it unique compared to other similar compounds. These functional groups can participate in a variety of chemical reactions, making the compound versatile for different applications in research and industry.

Properties

Molecular Formula

C6H8ClF3N2OS

Molecular Weight

248.65 g/mol

IUPAC Name

2-amino-1-[2-(trifluoromethyl)-1,3-thiazol-4-yl]ethanol;hydrochloride

InChI

InChI=1S/C6H7F3N2OS.ClH/c7-6(8,9)5-11-3(2-13-5)4(12)1-10;/h2,4,12H,1,10H2;1H

InChI Key

YJBIAZKJYLLKFD-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(S1)C(F)(F)F)C(CN)O.Cl

Origin of Product

United States

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